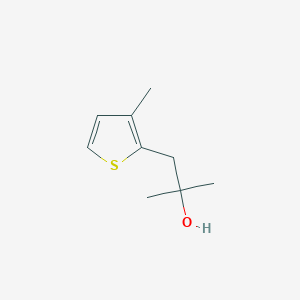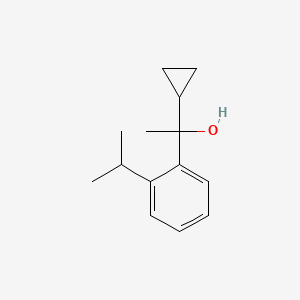![molecular formula C13H20N2S B7996438 2-[(4-Ethylpiperazino)methyl]thiophenol](/img/structure/B7996438.png)
2-[(4-Ethylpiperazino)methyl]thiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol It is a thiophenol derivative, which means it contains a thiol group (-SH) attached to a benzene ring The compound also features a piperazine ring substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(4-Ethylpiperazino)methyl]thiophenol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethylpiperazino)methyl]thiophenol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in redox regulation and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Thiophenol: The parent compound, which lacks the piperazine and ethyl groups.
4-[(4-Methylpiperazino)methyl]thiophenol: Similar structure but with a methyl group instead of an ethyl group.
2-[(4-Ethylpiperazino)methyl]benzenethiol: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
2-[(4-Ethylpiperazino)methyl]thiophenol is unique due to the presence of both the thiophene ring and the ethyl-substituted piperazine ring.
Propiedades
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYSMVXZKSMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Cyclopropanemethoxy)methyl]thiophenol](/img/structure/B7996361.png)



![2-[4-(Ethylthio)phenyl]-2-pentanol](/img/structure/B7996395.png)




![2-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7996441.png)




